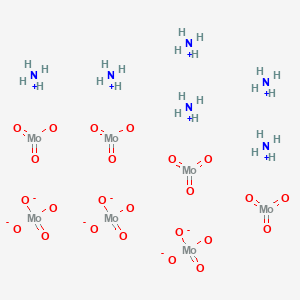
Hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a yellow crystalline solid that is soluble in water . This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum can be synthesized through the reaction of molybdenum trioxide (MoO3) with ammonium hydroxide (NH4OH). The reaction typically involves dissolving molybdenum trioxide in a concentrated ammonium hydroxide solution, followed by crystallization to obtain the desired compound. The reaction conditions often include controlled temperature and pH to ensure the formation of high-purity crystals.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the dissolution of molybdenum trioxide in ammonium hydroxide, followed by evaporation and crystallization. The industrial methods focus on optimizing yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ammonium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) or hydrazine (N2H4) are used.
Substitution: Reactions with metal salts can lead to the substitution of ammonium ions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Metal molybdates with different cations.
Scientific Research Applications
Hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other molybdenum compounds and catalysts.
Biology: Investigated for its potential role in biological systems and enzyme functions.
Medicine: Explored for its potential therapeutic properties and as a component in diagnostic assays.
Industry: Utilized in the production of pigments, corrosion inhibitors, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving molybdenum’s ability to undergo redox reactions. These interactions can influence various biochemical pathways, including those involved in enzyme catalysis and electron transfer processes. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Comparison with Similar Compounds
Hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum can be compared with other molybdenum compounds such as:
Ammonium molybdate: Similar in composition but differs in the number of ammonium ions and the structure of the molybdenum complex.
Sodium molybdate: Contains sodium ions instead of ammonium ions, leading to different solubility and reactivity properties.
Molybdenum trioxide: A simpler oxide form of molybdenum, used as a starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific ammonium-molybdenum complex structure, which imparts distinct chemical and physical properties useful in various applications.
Properties
Molecular Formula |
H24Mo7N6O24 |
|---|---|
Molecular Weight |
1163.9 g/mol |
IUPAC Name |
hexaazanium;dioxido(dioxo)molybdenum;trioxomolybdenum |
InChI |
InChI=1S/7Mo.6H3N.24O/h;;;;;;;6*1H3;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1/p+6 |
InChI Key |
DKQIXDQIZMZXQZ-UHFFFAOYSA-T |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
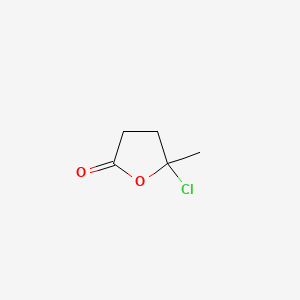
![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
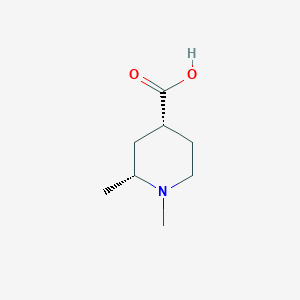
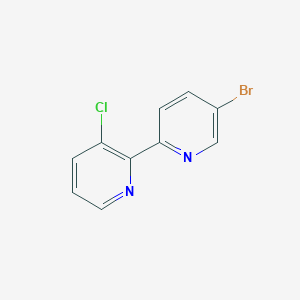

![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
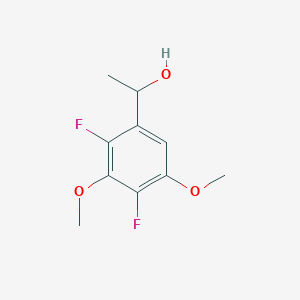
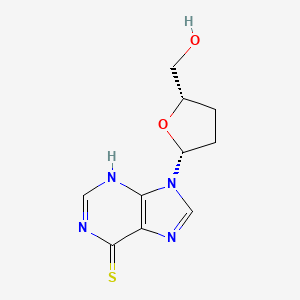
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)

